molecular formula C10H12O2 B8727066 2-Methylphenyl propanoate CAS No. 7497-88-3

2-Methylphenyl propanoate

Cat. No.: B8727066
CAS No.: 7497-88-3
M. Wt: 164.20 g/mol
InChI Key: XLLPLDFNCXWUOT-UHFFFAOYSA-N
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Description

2-Methylphenyl propanoate, also known as o-tolyl propionate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound has a molecular formula of C10H12O2 and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenyl propanoate can be synthesized through the esterification of 2-methylphenol (o-cresol) with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylphenol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-Methylphenol and propanoic acid.

    Reduction: 2-Methylphenylpropanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Methylphenyl propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and aromatic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active components, which then exert their effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a methyl-substituted benzene ring.

    Methyl acetate: A simpler ester with a methyl group instead of a 2-methylphenyl group.

    Isopropyl propionate: An ester with an isopropyl group instead of a 2-methylphenyl group.

Uniqueness

2-Methylphenyl propanoate is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and potential biological activities, making it distinct from other esters.

Properties

CAS No.

7497-88-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(2-methylphenyl) propanoate

InChI

InChI=1S/C10H12O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3

InChI Key

XLLPLDFNCXWUOT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=CC=C1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C., to a mixture of o-cresol 10 g and chloroform 100 ml was added propionyl chloride 10 g and triethylamine 28 g. The resulting mixture was raised to room temperature and was stirred for two hours. Then the reaction mixture was extracted with chloroform and the organic layer was washed with water and was dried over anhydrous magnesium sulfate, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give propionic acid o-tolyl ester 14 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a spherical flask equipped with a condenser, a dropping funnel and containing 2 mols of o-cresol are introduced, in 15 minutes, 2.2 mols of propionyl chloride. The mixture as obtained is heated at 110° C. for about 2 hours, until the discharge of hydrochloric acid ceases. The o-cresol propionate which is obtained is distilled under vacuum:
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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